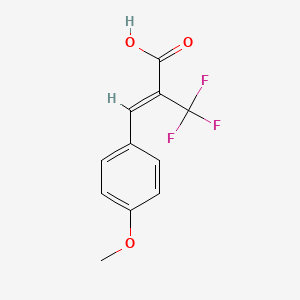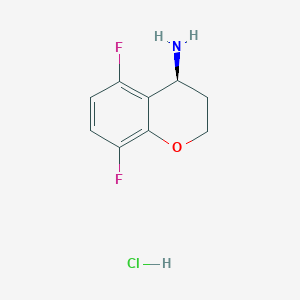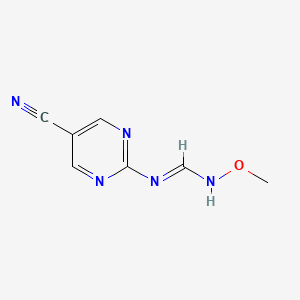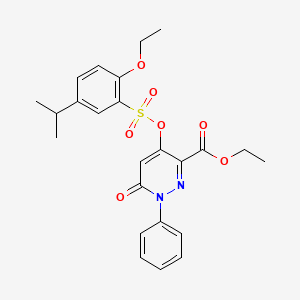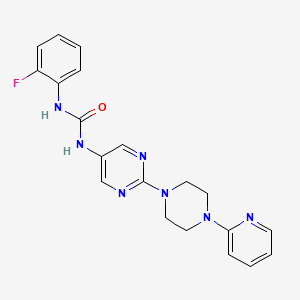![molecular formula C17H15NO B2787306 2-[(1-Naphthylamino)methyl]phenol CAS No. 351004-50-7](/img/structure/B2787306.png)
2-[(1-Naphthylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Naphthylamino)methyl]phenol, also known as NAMPA, is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine that is derived from the naphthalene family of compounds. This compound has been used in a variety of biochemical and physiological experiments, and it has a wide range of potential applications in the future.
Aplicaciones Científicas De Investigación
2-[(1-Naphthylamino)methyl]phenol has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug metabolism. It has also been used in the study of the effects of environmental pollutants on the human body. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been used in the study of the effects of various drugs on the central nervous system.
Mecanismo De Acción
2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain proteins involved in cell signaling, such as MAPK and PI3K. Furthermore, 2-[(1-Naphthylamino)methyl]phenol has been shown to inhibit the activity of certain drug metabolizing enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
2-[(1-Naphthylamino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness and focus. Additionally, 2-[(1-Naphthylamino)methyl]phenol has been shown to reduce inflammation and pain, as well as to reduce oxidative stress. Furthermore, 2-[(1-Naphthylamino)methyl]phenol has been shown to have a neuroprotective effect, which can help protect the brain from damage caused by environmental pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-Naphthylamino)methyl]phenol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time without significant degradation. Additionally, 2-[(1-Naphthylamino)methyl]phenol is non-toxic and has a low risk of causing side effects. However, 2-[(1-Naphthylamino)methyl]phenol does have some limitations. It is not as potent as some other compounds, and it can be difficult to control the dosage.
Direcciones Futuras
2-[(1-Naphthylamino)methyl]phenol has a wide range of potential future directions. It could be used to study the effects of environmental pollutants on the human body, as well as the effects of various drugs on the central nervous system. Additionally, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the brain, such as antidepressants and antipsychotics. Furthermore, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the heart, such as antiarrhythmic drugs. Finally, 2-[(1-Naphthylamino)methyl]phenol could be used to study the effects of certain drugs on the immune system, such as immunosuppressants.
Métodos De Síntesis
2-[(1-Naphthylamino)methyl]phenol is synthesized through a multi-step process. The first step involves the formation of naphthylhydrazine from naphthol and hydrazine. This is followed by the reaction of the naphthylhydrazine with formaldehyde to form the 2-[(1-Naphthylamino)methyl]phenol molecule. The final step is the reaction of the 2-[(1-Naphthylamino)methyl]phenol molecule with sulfuric acid to form the final product.
Propiedades
IUPAC Name |
2-[(naphthalen-1-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-11,18-19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQHQRJZJKBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Naphthylamino)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787223.png)
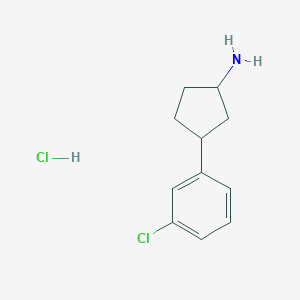
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)
![3-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787228.png)
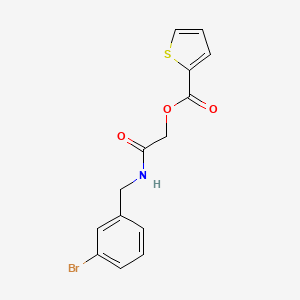
![3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2787234.png)
![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B2787235.png)
